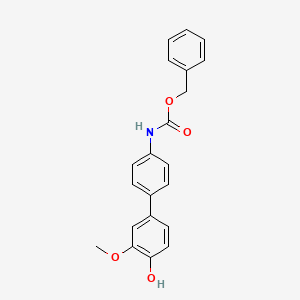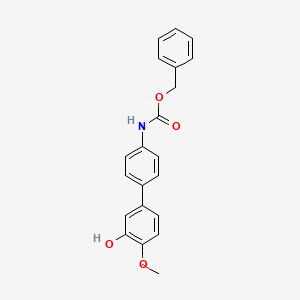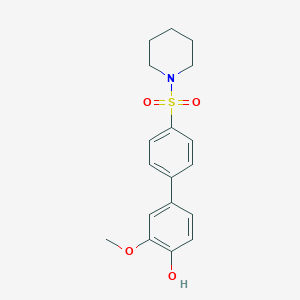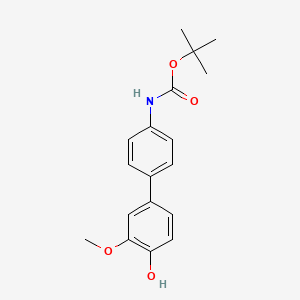
4-(4-BOC-Aminophenyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-2-methoxyphenol is an organic compound that features a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-2-methoxyphenol typically involves the protection of the amino group with a BOC group, followed by the introduction of the methoxy group. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form the BOC-protected intermediate. This intermediate is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BOC-Aminophenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amino group.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-methoxyphenol involves its interaction with various molecular targets. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions. The methoxy group can influence the compound’s reactivity and interactions with other molecules. The phenol group can undergo oxidation-reduction reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: Lacks the BOC protection and methoxy group.
4-Methoxyphenol: Lacks the amino group.
4-BOC-Aminophenol: Lacks the methoxy group.
Uniqueness
4-(4-BOC-Aminophenyl)-2-methoxyphenol is unique due to the presence of both the BOC-protected amino group and the methoxy group.
Propriétés
IUPAC Name |
tert-butyl N-[4-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUULAOEDPEOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

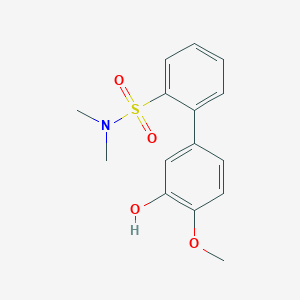
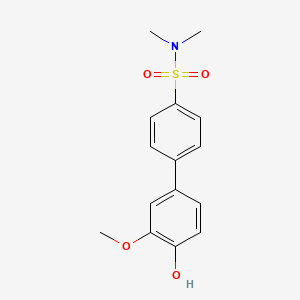
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6380483.png)
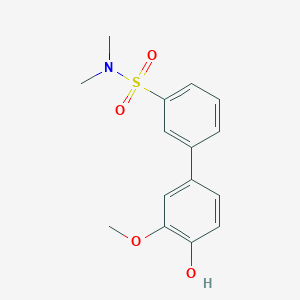
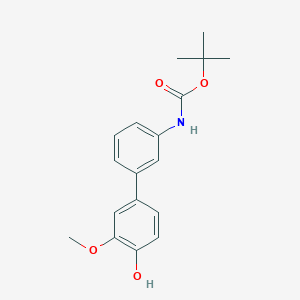
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6380496.png)
![3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B6380501.png)
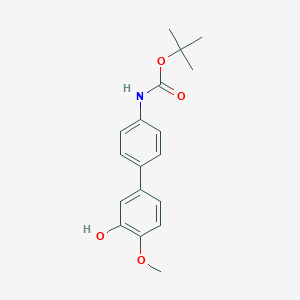
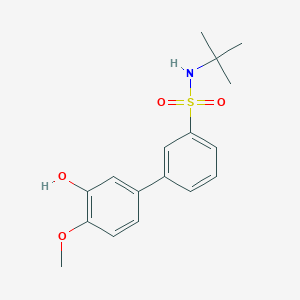
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6380563.png)
